(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, UV-Vis) to determine the structure of the compound . Computational methods can also be used to predict the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the mechanism of its reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are pivotal in the development of pharmaceutical agents due to their wide spectrum of biological activities. They have been explored for antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly as potential antitumor agents. Several molecules containing the benzothiazole ring system are in clinical use for the treatment of various diseases and disorders. The structural simplicity and ease of synthesis make benzothiazole a valuable scaffold in drug discovery, offering scope for developing chemical libraries that could lead to new therapeutic entities (Kamal et al., 2015).
Synthetic Procedures and Biological Interest
The guanidine group, when attached to a benzazole ring, yields 2-guanidinobenzazoles, which can significantly modify the biological activity of these heterocycles. Synthetic chemists focus on developing new procedures to access compounds with potential therapeutic applications, highlighting the importance of such derivatives in medicinal chemistry for cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).
Structural Activity Relationship in Medicinal Chemistry
Benzothiazole derivatives exhibit various pharmacological activities with minimal toxic effects. The benzothiazole scaffold is considered one of the important moieties in medicinal chemistry due to its effectiveness in treating a range of conditions such as viral infections, microbial infections, allergies, diabetes, tumors, inflammation, and cancer, demonstrating the compound's versatility and rapid development in this field (Bhat & Belagali, 2020).
Thiazolidinediones as PTP 1B Inhibitors
2,4-thiazolidinediones, a related scaffold, have been explored for their role as PTP 1B inhibitors, showing potential in treating or managing several deadly ailments, including T2DM. This review focused on the synthetic approaches to optimize the structural framework of thiazolidinedione scaffold for designing potent PTP 1B inhibitors, illustrating the compound's significant activity profile against PTP 1B and highlighting the essential pharmacophoric features for novel inhibitor development (Verma et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-14-10-6-5-9-13(14)19-15(20)11-23-17(19)18-16(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQPACSDNTSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CSC2=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663900 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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